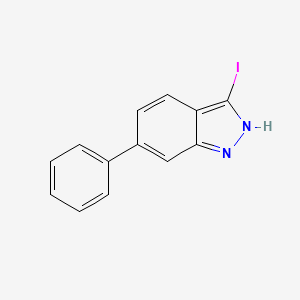

3-Iodo-6-phenyl-1H-indazole

説明

Structure

3D Structure

特性

IUPAC Name |

3-iodo-6-phenyl-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9IN2/c14-13-11-7-6-10(8-12(11)15-16-13)9-4-2-1-3-5-9/h1-8H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNKMVUYZPGCZDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=NNC(=C3C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10733711 | |

| Record name | 3-Iodo-6-phenyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10733711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227269-40-0 | |

| Record name | 3-Iodo-6-phenyl-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227269-40-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Iodo-6-phenyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10733711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-Iodo-6-phenyl-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Iodo-6-phenyl-1H-indazole, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The indazole scaffold is a well-established pharmacophore present in numerous biologically active molecules.[1][2][3] The introduction of an iodine atom at the 3-position and a phenyl group at the 6-position creates a unique molecule with potential for further functionalization and as a key building block in the synthesis of complex therapeutic agents. This guide will delve into the structural features, predicted physicochemical parameters, and spectral characteristics of 3-Iodo-6-phenyl-1H-indazole. Furthermore, it will provide detailed, field-proven experimental protocols for its synthesis and characterization, offering valuable insights for researchers engaged in the design and development of novel indazole-based compounds.

Introduction: The Significance of the Indazole Scaffold

The indazole ring system, a bicyclic aromatic heterocycle composed of a fused benzene and pyrazole ring, is a cornerstone in the development of therapeutic agents.[2] Indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4] The versatility of the indazole core allows for substitution at various positions, enabling the fine-tuning of its physicochemical and biological properties. The 1H-indazole tautomer is generally more stable than the 2H-indazole form.[2][5]

The subject of this guide, 3-Iodo-6-phenyl-1H-indazole, incorporates two key functionalities that enhance its utility as a synthetic intermediate. The iodine atom at the C3 position serves as a versatile handle for a variety of cross-coupling reactions, allowing for the introduction of diverse molecular fragments. The phenyl group at the C6 position can influence the molecule's overall lipophilicity and potential for π-π stacking interactions with biological targets.

Molecular Structure and Key Physicochemical Properties

The chemical structure of 3-Iodo-6-phenyl-1H-indazole is presented below:

Caption: Chemical structure of 3-Iodo-6-phenyl-1H-indazole.

A summary of the predicted and core physicochemical properties of 3-Iodo-6-phenyl-1H-indazole is provided in the table below. These values are estimated based on the properties of structurally related indazole derivatives and computational models, providing a valuable starting point for experimental design.

| Property | Predicted Value | Comments |

| Molecular Formula | C₁₃H₉IN₂ | |

| Molecular Weight | 319.14 g/mol | |

| Appearance | Expected to be a solid | Based on related iodo- and phenyl-substituted indazoles. |

| Melting Point (°C) | Not available | Expected to be higher than 3-iodo-1H-indazole (90-92 °C).[6] |

| Boiling Point (°C) | Not available | High boiling point is expected due to the molecular weight and aromatic nature. |

| Solubility | Soluble in organic solvents such as DMSO, DMF, and chlorinated solvents. Sparingly soluble in alcohols. Insoluble in water. | Typical solubility profile for a molecule of this nature. |

| pKa | Not available | The N-H proton is weakly acidic, similar to other 1H-indazoles. |

| LogP | Not available | The presence of the phenyl group will increase lipophilicity compared to the parent indazole. |

Proposed Synthetic Pathway and Experimental Protocols

As of the date of this guide, a specific synthesis for 3-Iodo-6-phenyl-1H-indazole has not been explicitly reported in the literature. However, based on established synthetic methodologies for substituted indazoles, a robust and logical two-step pathway can be proposed. This pathway leverages the sequential iodination and Suzuki coupling reactions, which are well-documented and reliable transformations in organic synthesis.

Synthetic Workflow Diagram

The proposed synthetic workflow is illustrated in the following diagram:

Caption: Proposed two-step synthesis of 3-Iodo-6-phenyl-1H-indazole.

Step 1: Synthesis of 6-Bromo-3-iodo-1H-indazole

This initial step involves the regioselective iodination of commercially available 6-bromo-1H-indazole at the C3 position. The choice of a base such as potassium hydroxide (KOH) in a polar aprotic solvent like dimethylformamide (DMF) is crucial for the deprotonation of the indazole nitrogen, facilitating the electrophilic substitution by iodine.

Experimental Protocol:

-

To a solution of 6-bromo-1H-indazole (1.0 equivalent) in anhydrous DMF, add powdered potassium hydroxide (2.0 equivalents) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the resulting suspension for 30 minutes to ensure complete deprotonation.

-

Slowly add a solution of iodine (1.5 equivalents) in DMF to the reaction mixture.

-

Stir the reaction at room temperature for 3 hours, monitoring the progress by thin-layer chromatography (TLC).[7]

-

Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench the excess iodine.

-

Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 6-bromo-3-iodo-1H-indazole.

Step 2: Synthesis of 3-Iodo-6-phenyl-1H-indazole via Suzuki Coupling

The second step utilizes the palladium-catalyzed Suzuki cross-coupling reaction to introduce the phenyl group at the C6 position. The selective reaction at the C-Br bond over the C-I bond is anticipated due to the higher reactivity of aryl bromides in Suzuki couplings.

Experimental Protocol:

-

In a reaction vessel, combine 6-bromo-3-iodo-1H-indazole (1.0 equivalent), phenylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base such as sodium carbonate (2.0 equivalents).

-

Add a mixture of a suitable organic solvent (e.g., toluene or 1,4-dioxane) and water.

-

Degas the reaction mixture by bubbling with an inert gas for 15-20 minutes.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours, monitoring by TLC.

-

After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography to yield the final product, 3-Iodo-6-phenyl-1H-indazole.

Spectral Characterization

The structural elucidation of 3-Iodo-6-phenyl-1H-indazole would rely on a combination of spectroscopic techniques. The expected spectral data are outlined below, based on the analysis of related indazole derivatives.[8][9]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the indazole core and the phenyl substituent.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| N-H | 10.0 - 11.0 | broad singlet | The acidic proton on the indazole nitrogen. |

| Indazole H-4, H-5, H-7 | 7.0 - 8.0 | multiplets | The exact chemical shifts and coupling patterns will depend on the electronic effects of the iodo and phenyl groups. |

| Phenyl Protons | 7.2 - 7.6 | multiplets | Signals corresponding to the ortho, meta, and para protons of the phenyl ring. |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide key information about the carbon framework of the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| Indazole C3 | 80 - 90 | The carbon bearing the iodine atom is expected to be significantly shielded. |

| Indazole C6 | 135 - 145 | The carbon attached to the phenyl group. |

| Aromatic Carbons | 110 - 140 | Signals for the remaining carbons of the indazole and phenyl rings. |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | 3200 - 3400 |

| C-H Aromatic Stretch | 3000 - 3100 |

| C=C Aromatic Stretch | 1450 - 1600 |

| C-I Stretch | 500 - 600 |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of the molecule.

-

Expected [M+H]⁺: 320.9856

Conclusion

3-Iodo-6-phenyl-1H-indazole represents a valuable and versatile building block for the synthesis of novel and complex molecules with potential therapeutic applications. This technical guide has provided a comprehensive overview of its predicted physicochemical properties, a logical and experimentally sound synthetic pathway, and the expected spectral characteristics. The detailed protocols and workflow diagrams serve as a practical resource for researchers in medicinal chemistry and drug development, facilitating the exploration of this promising chemical entity. While direct experimental data for this specific molecule is currently limited, the information presented herein, grounded in established chemical principles and data from analogous compounds, provides a solid foundation for its synthesis and characterization.

References

- Shaikh, A. A., et al. (2020). Pd(PPh₃)₄ Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Molecules, 25(16), 3792.

- Chen, G., et al. (2018). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Organic & Biomolecular Chemistry, 16(10), 1681-1685.

- BenchChem (n.d.). 3-Iodo-6-(trifluoromethyl)-1H-indazole.

- A patent on the synthesis method of 6-iodo-1H-indazole.

- Gaikwad, S. B., et al. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences, 5(4), 563-575.

- BenchChem (n.d.). 3-Iodo-6-methyl-5-nitro-1H-indazole.

- A publication on the synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Advances, 11(25), 15123-15132.

- A publication on the synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. (2022). Beilstein Journal of Organic Chemistry, 18, 1079–1087.

-

Wikipedia (n.d.). Indazole. Retrieved from [Link].

- A publication on the synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity. (2010). European Journal of Medicinal Chemistry, 45(10), 4579-4589.

- A publication on the study of the addition mechanism of 1H-indazole and its 4-, 5-, 6-, and 7-nitro derivatives to formaldehyde in aqueous hydrochloric acid solutions. (2004). The Journal of Organic Chemistry, 69(23), 7858–7865.

- Hyma Synthesis Pvt. Ltd. (n.d.). Product list.

- BLD Pharm (n.d.). 6-Bromo-3-iodo-1H-indazole.

- BLDpharm (n.d.). 3-Iodo-6-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole.

- A publication on the physical-chemical characteristics and elemental analyses of indazole carboxylic acids.

- A publication on the synthesis and structural characterization of 1- and 2-substituted indazoles: ester and carboxylic acid derivatives. (2006). Molecules, 11(11), 867–884.

- A review on recent advances in indazole-containing derivatives: synthesis and biological perspectives. (2021). Molecules, 26(16), 4968.

- A review on indazole from natural resources and biological activity. (2022).

-

Organic Chemistry Portal (n.d.). Indazole synthesis. Retrieved from [Link].

-

Organic Chemistry Portal (n.d.). 2H-Indazole synthesis. Retrieved from [Link].

- A publication on an optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. (2018). RSC Advances, 8(21), 11463-11470.

- A publication on the synthesis of 1H-indazoles via silver(I)

- A publication on the efficient synthesis of new 3-heteroaryl-1-functionalized 1H-indazoles. (2010). Tetrahedron, 66(45), 8769-8776.

- A patent on methods for preparing indazole compounds. (2006).

- Sigma-Aldrich (n.d.). 3-Iodo-6-nitro-1H-indazole.

- PharmaCompass (n.d.). 3-IODO-6-NITRO-1H-INDAZOLE.

Sources

- 1. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnrjournal.com [pnrjournal.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]

- 6. Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug [mdpi.com]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. BJOC - Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones [beilstein-journals.org]

- 9. 3-Iodo-6-methyl-5-nitro-1H-indazole | 1000343-55-4 | Benchchem [benchchem.com]

Foreword: The Analytical Imperative for Novel Heterocycles

In the landscape of modern drug discovery, the indazole scaffold stands out as a "privileged structure," forming the core of numerous therapeutic agents approved for clinical use.[1][2] Its unique bioisosteric relationship with indole allows it to interact with a wide range of biological targets, leading to applications in oncology, inflammation, and neurology.[1][2] The functionalization of the indazole ring system is a key strategy for medicinal chemists to modulate pharmacological activity, and compounds like 3-Iodo-6-phenyl-1H-indazole represent critical intermediates and potential drug candidates.

The introduction of an iodine atom at the 3-position and a phenyl group at the 6-position creates a molecule with distinct physicochemical properties and synthetic handles for further elaboration.[3] Accurate and unambiguous structural confirmation and purity assessment are therefore not merely procedural steps but foundational pillars of the drug development process. Mass spectrometry (MS) serves as an indispensable tool for this purpose, offering unparalleled sensitivity and specificity for molecular characterization.[4][5]

This guide provides a comprehensive, field-proven framework for the mass spectrometric analysis of 3-Iodo-6-phenyl-1H-indazole. Moving beyond a simple recitation of methods, we will explore the causality behind experimental choices, from ionization techniques to fragmentation analysis, ensuring a robust and self-validating analytical approach.

Molecular Profile of 3-Iodo-6-phenyl-1H-indazole

A thorough understanding of the analyte's properties is the prerequisite for developing a sound analytical method.

-

Molecular Formula: C₁₃H₉IN₂

-

Molecular Weight (Average): 320.13 g/mol

-

Exact Mass (Monoisotopic): 319.9865 u

The structure consists of a benzene ring fused to a pyrazole ring, forming the indazole core. The key features for mass spectrometric analysis are the relatively weak C-I bond, the stable biphenyl-like system, and the basic nitrogen atoms in the pyrazole ring, which are readily protonated.

The Strategic Choice of Ionization Technique

The first critical decision in MS analysis is selecting the ionization method. The goal is to transition the analyte from the condensed phase to a charged, gaseous ion with maximum efficiency and minimal unintended degradation.

Electrospray Ionization (ESI): The Workhorse for Drug Discovery

ESI is a soft ionization technique that generates ions from a liquid solution with very little fragmentation.[6][7] This is ideal for determining the molecular weight of a compound and for serving as the ion source for tandem mass spectrometry (MS/MS) experiments. Given the polarity of the indazole nitrogens, 3-Iodo-6-phenyl-1H-indazole is an excellent candidate for positive-ion ESI, where it will readily form a protonated molecule, [M+H]⁺. Its compatibility with liquid chromatography (LC) makes LC-ESI-MS the premier choice for purity analysis and metabolite identification.

Electron Ionization (EI): The Classic Approach for Structural Fingerprinting

EI is a hard ionization technique that bombards the analyte with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and extensive, reproducible fragmentation.[8] This fragmentation pattern serves as a structural "fingerprint" that can be compared against spectral libraries. While EI is powerful, it is typically coupled with Gas Chromatography (GC) and requires the analyte to be thermally stable and volatile, which may be a consideration for this compound.

Matrix-Assisted Laser Desorption/Ionization (MALDI): A Niche Alternative

MALDI is another soft ionization technique where the analyte is co-crystallized with a UV-absorbing matrix.[9] While often used for large biomolecules, it has found applications in the analysis of small molecules, particularly for high-throughput screening.[10][11] For routine characterization of 3-Iodo-6-phenyl-1H-indazole, ESI remains the more conventional and versatile choice.

Verdict: For comprehensive analysis in a drug development setting, LC-ESI-MS/MS is the recommended platform. It provides molecular weight confirmation, quantitative data, purity assessment, and the detailed structural information necessary for unambiguous identification.

Deconstructing the Molecule: Predicted Fragmentation Pathways

The power of tandem mass spectrometry (MS/MS) lies in its ability to isolate an ion of interest (the precursor ion) and fragment it to reveal its substructure. For 3-Iodo-6-phenyl-1H-indazole, we will select the protonated molecule [M+H]⁺ at m/z 320.99 as our precursor. The fragmentation pattern is dictated by the relative bond strengths within the ion.

The most probable fragmentation pathways are:

-

Homolytic Cleavage of the Carbon-Iodine Bond: The C-I bond is the weakest covalent bond in the structure. Its cleavage results in the loss of a neutral iodine radical (I•), a mass loss of 126.90 u.

-

Loss of Phenyl Group: Cleavage of the bond connecting the phenyl ring to the indazole core can occur, leading to the loss of a phenyl radical.

-

Ring Cleavage: The indazole ring itself can undergo fragmentation, commonly involving the loss of stable small molecules like N₂.

Caption: Predicted ESI-MS/MS Fragmentation Pathway for 3-Iodo-6-phenyl-1H-indazole.

Summary of Expected Ions

The following table summarizes the key ions expected in the mass spectrum of 3-Iodo-6-phenyl-1H-indazole.

| m/z (monoisotopic) | Proposed Formula | Description |

| 320.99 | [C₁₃H₁₀IN₂]⁺ | Protonated Molecule [M+H]⁺ |

| 194.09 | [C₁₃H₁₀N₂]⁺ | Loss of Iodine radical (I•) from [M+H]⁺ |

| 193.08 | [C₁₃H₉N₂]⁺• | Loss of neutral Hydrogen Iodide (HI) from [M+H]⁺ |

| 165.08 | [C₁₃H₉]⁺ | Loss of N₂ from the [M+H-HI]⁺• fragment |

| 77.04 | [C₆H₅]⁺ | Phenyl cation |

Self-Validating Experimental Protocol: LC-MS/MS

This protocol is designed to be a self-validating system, where the chromatographic and spectrometric data work in concert to provide unequivocal identification.

Caption: Experimental Workflow for LC-ESI-MS/MS Analysis.

Step-by-Step Methodology

1. Sample Preparation

-

Stock Solution: Accurately weigh and dissolve the 3-Iodo-6-phenyl-1H-indazole standard in methanol to create a 1 mg/mL stock solution.

-

Working Solution: Dilute the stock solution with the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid) to a final concentration of approximately 1-10 µg/mL. The use of the initial mobile phase as the diluent prevents peak distortion.

2. Liquid Chromatography (LC) Parameters

-

Column: A reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is recommended for good peak shape and resolution.

-

Mobile Phase A: 0.1% Formic Acid in Water. The acid is crucial as it ensures the analyte is protonated in solution prior to entering the ESI source, dramatically improving ionization efficiency.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient:

-

0-1 min: 5% B

-

1-8 min: 5% to 95% B

-

8-10 min: Hold at 95% B

-

10-10.5 min: 95% to 5% B

-

10.5-13 min: Hold at 5% B (re-equilibration)

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Parameters

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Gas Temperature: 350 °C.

-

Data Acquisition:

-

Full Scan (MS1): Acquire data from m/z 100-500 to detect the [M+H]⁺ ion and any potential impurities.

-

Tandem MS (MS/MS): Perform data-dependent acquisition. When the ion at m/z 320.99 exceeds a set intensity threshold, isolate it and fragment it using Collision-Induced Dissociation (CID) with a normalized collision energy of 15-40 eV. This range allows for the observation of both the primary fragments and deeper structural fragments.

-

Ensuring Trustworthiness: Method Validation Principles

For use in regulated environments, any analytical method must be validated to prove its fitness for purpose.[12][13] The protocol described above should be subjected to validation according to ICH Q2(R2) guidelines, assessing parameters such as:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products).

-

Linearity: Demonstrating that the instrument response is proportional to the analyte concentration over a given range.

-

Accuracy & Precision: Ensuring the closeness of the measured value to the true value and the reproducibility of the measurement, respectively.

-

Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified.

Conclusion

The mass spectrometric analysis of 3-Iodo-6-phenyl-1H-indazole is a clear-cut process when approached with a systematic and scientifically-grounded strategy. By leveraging the power of LC-ESI-MS/MS, researchers can obtain unambiguous confirmation of the molecular weight and detailed structural information from fragmentation patterns. The provided protocol serves as a robust starting point, and its adherence to the principles of causality and self-validation ensures the generation of high-quality, trustworthy data essential for advancing drug development programs.

References

- BenchChem. (2025). Mass Spectrometry of 3-Iodo-6-methyl-5-nitro-1H-indazole: A Technical Guide.

- MDPI. (2022). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment.

- DEA.gov. Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ).

- Biosynth. (n.d.). 3-Iodo-1H-indazole-6-carbaldehyde.

- ResearchGate. (n.d.). The mass fragments of indole and indazole synthetic cannabimimetic....

- Journal of Medicinal and Chemical Sciences. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study.

- MDPI. (2020). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug.

- PubMed Central (PMC). (2019). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.

- eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.

- Wikipedia. (n.d.). Indazole.

- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.

- ResearchGate. (2024). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids.

- National Institutes of Health (NIH). (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance.

- PharmaCompass.com. (n.d.). 3-IODO-6-NITRO-1H-INDAZOLE.

- RSC Publishing. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.

- PubMed Central (PMC), National Institutes of Health (NIH). (n.d.). Quantitative mass spectrometry methods for pharmaceutical analysis.

- RSC Publishing. (n.d.). Quantitative Electrospray Mass Spectrometry of Halides and Halogenic Anions.

- BenchChem. (2025). A Spectroscopic Comparison of 4-Iodo-3-methyl-1H-indazole Isomers: A Guide for Researchers.

- RSC Publishing. (n.d.). A general purpose MALDI matrix for the analyses of small organic, peptide and protein molecules.

- Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). mass spectrum of 1-iodopropane C3H7I CH3CH2CH2I fragmentation pattern.

- Pharma Focus America. (n.d.). Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality.

- Google Patents. (n.d.). WO2006048745A1 - Methods for preparing indazole compounds.

- PubChem, National Institutes of Health (NIH). (n.d.). 6-iodo-1H-indazole.

- ACS Publications. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry.

- PubMed. (2007). Small molecule analysis by MALDI mass spectrometry.

- Eurachem. (2025). LC-MS method validation in scientific research: it's time to harmonize and exemplify.

- Wikipedia. (n.d.). Matrix-assisted laser desorption/ionization.

- ResearchGate. (2014). Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry.

- PubMed Central (PMC), National Institutes of Health (NIH). (2021). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels.

- Wikipedia. (n.d.). Electrospray ionization.

- YouTube. (2020). Mass spectrometry A-level Fragmentation of organic molecules.

- U.S. Food & Drug Administration (FDA). (2022). Q2(R2) Validation of Analytical Procedures.

- ResearchGate. (n.d.). Pathways for Mass Spectra Fragmentation of Azulen-1-yl Substituted Six-membered Heterocycles.

- ACS Publications. (2018). A novel strategy for MALDI-TOF MS analysis of small molecules. Journal of the American Society for Mass Spectrometry.

- Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). mass spectrum of 1-iodo-2-methylpropane C4H9I.

- ResearchGate. (2010). Observation of the multiple halogenation of peptides in the electrospray ionization source: Halogenation of peptides in the positive ESI mode.

- Sema. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis.

- ResearchGate. (2013). MALDI or ESI which is suitable for small molecules?.

- PubMed Central (PMC). (n.d.). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte.

- Supporting Information. (n.d.). General Procedure for the Synthesis of 1H-Indazoles.

- Chemistry LibreTexts. (2020). 11.8: Fragmentation Patterns in Mass Spectrometry.

- Self-serve web hosting. (n.d.). The application of electrospray ionization mass spectrometry to homogeneous catalysis.

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. pharmafocusamerica.com [pharmafocusamerica.com]

- 6. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 7. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Matrix-assisted laser desorption/ionization - Wikipedia [en.wikipedia.org]

- 10. A general purpose MALDI matrix for the analyses of small organic, peptide and protein molecules - Analyst (RSC Publishing) [pubs.rsc.org]

- 11. Small molecule analysis by MALDI mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Quantitative mass spectrometry methods for pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. fda.gov [fda.gov]

The Indazole Architect: A Technical Guide to Synthesis and Application

[1]

Executive Summary

The indazole (benzo[c]pyrazole) scaffold represents a "privileged structure" in modern medicinal chemistry, serving as a bioisostere for indole and purine systems.[1] Despite its rarity in nature—limited to trace alkaloids like nigellicine—it forms the core of blockbuster kinase inhibitors including Axitinib (Inlyta) and Pazopanib (Votrient). This guide deconstructs the evolution of indazole synthesis from Emil Fischer’s serendipitous 19th-century discoveries to contemporary palladium-catalyzed C-H activation, providing researchers with self-validating protocols and mechanistic insights essential for high-fidelity drug development.

Part 1: The Genesis and Evolution

The Fischer Era (1880s)

The discovery of indazole is inextricably linked to Emil Fischer , the father of hydrazine chemistry.[2][3] In 1880 , while investigating the reactivity of phenylhydrazine (which he had discovered in 1875), Fischer observed that heating o-hydrazine cinnamic acid yielded a bicyclic structure. He named this "indazol" (combining indigo and azole), initially proposing a structure that was later corrected to the 1H-indazole tautomer we recognize today.

The Tautomerism Challenge

A critical feature of indazole chemistry is the annular tautomerism between the 1H- and 2H-forms.[4]

-

1H-Indazole (Benzenoid): Thermodynamically favored in the gas phase and non-polar solvents (approx. 2-4 kcal/mol more stable).

-

2H-Indazole (Quinonoid): Often favored in the solid state or under specific substitution patterns.

This tautomeric equilibrium dictates the regioselectivity challenges encountered during alkylation, a recurring bottleneck in scaling indazole therapeutics.

Figure 1: Chronological evolution of indazole synthesis paradigms.

Part 2: Classical Synthetic Paradigms

The Jacobson Indazole Synthesis

First reported in 1893, this method remains a robust, low-cost route for 1-substituted indazoles. It proceeds via the nitrosation of N-acyl-o-toluidines.

Mechanism:

-

Nitrosation: The amide nitrogen is nitrosated to form an N-nitroso intermediate.

-

Diazo Formation: Rearrangement and dehydration yield a diazonium salt.

-

Cyclization: The diazonium cation performs an intramolecular electrophilic attack on the methyl group (an unusual mechanism requiring phase transfer or specific solvent conditions to deprotonate the methyl).

Diazotization of o-Toluidine (Standard Route)

The most industrial-friendly classical route involves the direct diazotization of o-toluidine derivatives.

Figure 2: The fundamental diazotization pathway for indazole construction.

Part 3: Modern Catalytic Strategies

Transition Metal Catalysis (Pd/Cu)

Modern drug discovery demands functional group tolerance incompatible with harsh diazotization conditions. Palladium-catalyzed intramolecular amination has become the gold standard.

Key Strategy:

-

Precursor: o-Halo-hydrazones or o-halo-benzyl hydrazines.

-

Catalyst: Pd(OAc)₂ or Pd₂(dba)₃ with phosphine ligands (e.g., Xantphos, BINAP).

-

Mechanism: Oxidative addition into the Ar-X bond, followed by amine coordination and reductive elimination to form the N-N or C-N bond.

Regioselectivity Control

Controlling N1 vs. N2 alkylation is critical.[4]

-

N1-Alkylation: Favored by thermodynamic control, strong bases (NaH, KOtBu), and polar aprotic solvents (DMF).

-

N2-Alkylation: Often favored by kinetic control, specific steric hindrance, or the use of Meerwein salts (Et₃O⁺BF₄⁻).

Part 4: Strategic Applications in Drug Discovery

Indazoles are preferred over indoles in kinase inhibitors due to their additional nitrogen, which offers a unique H-bond acceptor motif without significantly altering the steric profile.

Comparative Data: FDA-Approved Indazoles

| Drug Name | Indazole Role | Target | Indication | Synthesis Key Note |

| Axitinib | Core Scaffold | VEGFR1/2/3 | Renal Cell Carcinoma | Pd-catalyzed Migita coupling |

| Pazopanib | Core Scaffold | VEGFR/PDGFR | Renal Cell Carcinoma | N2-methylation selectivity is critical |

| Entrectinib | Core Scaffold | TRK A/B/C | ROS1+ NSCLC | 3-position functionalization |

Part 5: Detailed Experimental Protocols

Protocol A: Classical Diazotization (Jacobson Modification)

Best for: Simple, unsubstituted or electron-rich indazoles. Low cost.

Reagents:

-

o-Toluidine derivative (10 mmol)

-

Acetic anhydride (Ac₂O) (2.5 equiv)

-

Sodium nitrite (NaNO₂) (1.2 equiv)

-

Phase Transfer Catalyst (18-Crown-6) (5 mol% - Optional for yield boost)

Step-by-Step Workflow:

-

Acetylation: Dissolve o-toluidine in DCM. Add Ac₂O dropwise at 0°C. Stir 2h. Evaporate solvent to yield N-acetyl-o-toluidine.

-

Nitrosation: Suspend the amide in acetic acid/Ac₂O (4:1). Cool to 5°C. Add NaNO₂ portion-wise over 30 mins. Caution: Exothermic.

-

Cyclization: Heat the resulting N-nitroso solution to 80°C for 4 hours. The solution will darken (evolution of N₂/NOx).

-

Workup: Pour onto crushed ice. Basify to pH 9 with 2M NaOH. Extract with EtOAc (3x).

-

Purification: Recrystallize from Ethanol/Water.

Validation Check: Appearance of a diagnostic NH signal in ¹H NMR at δ 10-13 ppm (broad singlet).

Protocol B: Modern Pd-Catalyzed Intramolecular Amination

Best for: Complex intermediates, sensitive functional groups, 2-substituted indazoles.

Reagents:

-

o-Bromobenzaldehyde arylhydrazone (1.0 mmol)

-

Pd(OAc)₂ (5 mol%)

-

Ligand: Xantphos (5 mol%) or DPPF (5 mol%)

-

Base: Cs₂CO₃ (2.0 equiv)

-

Solvent: Toluene (anhydrous, degassed)

Step-by-Step Workflow:

-

Inert Setup: Flame-dry a Schlenk tube and cycle Argon/Vacuum (3x).

-

Loading: Add the hydrazone, Pd(OAc)₂, Ligand, and Cs₂CO₃ under Argon flow.

-

Solvation: Add degassed Toluene (5 mL/mmol). Seal tube.

-

Reaction: Heat to 100°C for 12 hours.

-

Filtration: Cool to RT. Filter through a pad of Celite to remove Pd black. Wash pad with EtOAc.

-

Purification: Concentrate filtrate. Flash chromatography (Hexane/EtOAc gradient).

Figure 3: Catalytic cycle for the palladium-mediated synthesis of indazoles.

References

-

Fischer, E. (1880). "Ueber das Indazol". Berichte der deutschen chemischen Gesellschaft, 13(1), 679-684.

- Jacobson, P., & Huber, L. (1908).

-

Gaikwad, D. D., et al. (2015). "Indazole: Synthesis and Pharmacological Activities". European Journal of Medicinal Chemistry.

-

Laha, J. K., et al. (2024). "Recent Advances in the Synthesis of Indazoles via C–H Activation". Journal of Organic Chemistry.

-

FDA Drug Database. (2024). "Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book)".

-

BenchChem. (2025).[1] "Technical Guide to the Reaction Mechanisms of Indazole Synthesis".

-

Organic Syntheses. (2014). "Indazole Synthesis from N-nitroso-o-benzotoluidide". Org.[5][6][7][8] Synth.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Emil Fischer - Wikipedia [en.wikipedia.org]

- 3. Hermann Emil Fischer – The most outstanding chemist in history [comptes-rendus.academie-sciences.fr]

- 4. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Emil Fischer | Nobel Prize Winner, Organic Chemist & Synthesizer | Britannica [britannica.com]

Methodological & Application

Protocol for the Regioselective C3-Iodination of 6-Phenyl-1H-Indazole

Executive Summary

This Application Note details the optimized protocol for the regioselective iodination of 6-phenyl-1H-indazole at the C3 position. This transformation is a critical step in the synthesis of advanced kinase inhibitors (e.g., VEGFR, PLK4 inhibitors), where the C3-iodo moiety serves as a versatile handle for subsequent palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira).

The protocol utilizes a Potassium Hydroxide (KOH) / Molecular Iodine (

Scientific Background & Mechanistic Rationale[1][3][4][5][6][7][8]

Why C3? The Reactivity Profile

Indazoles are fused pyrazole-benzene systems. In 1H-indazoles, the C3 position is the most electron-rich carbon center, particularly when the molecule is deprotonated at N1.

-

Neutral Conditions: Electrophilic attack can occur at C3 or the benzene ring depending on substituents.

-

Basic Conditions (Selected Method): Deprotonation of N1 (

) by KOH generates the indazolyl anion . This anionic species possesses significantly enhanced nucleophilicity at C3 due to resonance delocalization, ensuring exclusive C3-iodination and suppressing side reactions on the 6-phenyl ring.

Reaction Mechanism

The reaction proceeds via a base-mediated Electrophilic Aromatic Substitution (

-

Activation: KOH deprotonates N1, forming the indazolyl anion.

-

Substitution: The C3-anion attacks molecular iodine (

). -

Regeneration: The N-iodo species is kinetically possible but thermodynamically unstable; under these conditions, the C-iodo product is the exclusive stable isolate.

Figure 1: Mechanistic pathway for the base-mediated iodination of indazoles.[2]

Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[2][1][3][4] | Role |

| 6-Phenyl-1H-indazole | 194.23 | 1.0 | Substrate |

| Iodine ( | 253.81 | 1.5 - 2.0 | Iodinating Agent |

| Potassium Hydroxide (KOH) | 56.11 | 3.0 - 4.0 | Base (Pellets) |

| DMF | - | 10 vol | Solvent (Anhydrous) |

| NaHSO | - | Excess | Quenching Agent |

Detailed Procedure

Step 1: Reaction Setup

-

Equip a dry round-bottom flask with a magnetic stir bar.

-

Charge 6-phenyl-1H-indazole (1.0 equiv) and DMF (10 volumes relative to substrate mass).

-

Stir until fully dissolved. Note: The 6-phenyl group may reduce solubility compared to unsubstituted indazole; ensure complete dissolution before proceeding.

-

Add KOH pellets (3.0 equiv) in a single portion. Stir for 15 minutes at Room Temperature (RT). The solution typically darkens or changes color, indicating anion formation.

Step 2: Iodination

-

Dissolve Iodine (

) (1.5 equiv) in a minimal amount of DMF (approx 2-3 volumes). -

Add the Iodine solution dropwise to the reaction mixture over 20–30 minutes. Caution: Exothermic reaction. Maintain temperature < 30°C using a water bath if scaling up >10g.

-

Seal the flask and stir at RT for 2–4 hours .

-

Monitoring: Check reaction progress by TLC (Hexane/EtOAc 3:1) or LCMS. Look for the disappearance of the starting material (

) and appearance of the product (

Step 3: Workup & Isolation

-

Dilute the reaction mixture with Water (20 volumes) slowly.

-

Add 10% aqueous Sodium Bisulfite (

) solution (5 volumes) to quench excess iodine. The solution should turn from dark brown/purple to yellow/colorless. -

A solid precipitate will form.[1] Stir the slurry for 30 minutes to ensure granulation.

-

Filtration: Filter the solid under vacuum using a Buchner funnel.

-

Washing: Wash the filter cake sequentially with:

-

Water (3 x 5 volumes) to remove residual DMF and inorganic salts.

-

Hexane (1 x 3 volumes) to remove non-polar impurities.

-

-

Drying: Dry the solid in a vacuum oven at 45°C for 12 hours.

Step 4: Purification (If necessary)

-

The crude purity is typically >95%.

-

If purification is required, recrystallize from Acetonitrile (

) or a mixture of Ethyl Acetate/Hexane .

Workflow Diagram

Figure 2: Step-by-step process flow for the synthesis of 3-iodo-6-phenyl-1H-indazole.

Quality Control & Validation

| Parameter | Specification | Method |

| Appearance | Off-white to pale yellow solid | Visual |

| Purity | > 98% | HPLC (254 nm) |

| Mass Spec | LCMS (ESI+) | |

| 1H NMR | Disappearance of C3-H singlet ( | 1H NMR (DMSO-d6) |

| Melting Point | Distinct sharp range (e.g., analog 3-iodo-1H-indazole is 90-92°C; 6-phenyl analog likely higher) | Capillary MP |

Critical NMR Validation: In the starting material (6-phenyl-1H-indazole), the C3-H proton typically appears as a singlet around 8.1 ppm . In the product (3-iodo-6-phenyl-1H-indazole), this singlet must be absent . The remaining aromatic protons (phenyl ring + indazole ring) will integrate to 8 protons.

Troubleshooting & Optimization

-

Issue: Incomplete Conversion.

-

Cause: Iodine consumption by side reactions or moisture.

-

Solution: Add an additional 0.5 equiv of

and KOH; warm to 40°C.

-

-

Issue: N-Iodination (Unstable intermediate).

-

Observation: Product reverts to starting material on column or unstable in solution.

-

Solution: Ensure the quench with

is thorough. N-iodo compounds are labile; the C3-iodo is stable. If N-iodo is suspected, treat the crude with dilute acid/MeOH to reverse N-I bond, leaving C-I intact.

-

-

Issue: Poor Solubility.

-

Solution: If 6-phenyl-1H-indazole precipitates upon adding KOH, increase DMF volume to 15-20 vol.

-

Safety & Hazards

-

Iodine (

): Corrosive, causes severe skin burns and eye damage. Volatile solid; weigh in a fume hood. -

DMF: Potent liver toxin and teratogen. Readily absorbed through skin. Use double gloves (Nitrile).

-

KOH: Caustic. Exothermic upon dissolution.

References

-

General C3 Iodination Protocol

-

Synthesis of 3-iodo-1H-indazole. (2019).[2] MDPI.

-

-

Application to 6-Substituted Indazoles (Axitinib Intermediates)

-

Regioselectivity Mechanisms

- C3-Indazole Functionalization: A Review. (2020). Chimica Italiana.

-

Alternative Methodologies (NIS/Ag)

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis method of 6-iodine-1H-indazole - Eureka | Patsnap [eureka.patsnap.com]

- 5. Indazole synthesis [organic-chemistry.org]

Application Note: A Robust and Scalable Protocol for the Synthesis of 3-Iodo-6-phenyl-1H-indazole Derivatives

Introduction: The Strategic Importance of 3-Iodo-6-phenyl-1H-indazoles

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from oncology to anti-inflammatory treatments.[1][2][3] Specifically, the 3-iodo-6-phenyl-1H-indazole framework is a critical synthetic intermediate. The phenyl group at the C6 position provides a foundational element for modulating pharmacokinetic properties, while the iodine atom at the C3 position serves as a versatile synthetic handle. This iodo-substituent is ideal for introducing further molecular complexity through well-established and highly reliable palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[4][5]

This application note provides a detailed, field-proven protocol for the scale-up synthesis of 3-iodo-6-phenyl-1H-indazole. We will move beyond a simple recitation of steps to explain the underlying chemical principles and address the practical challenges encountered during large-scale production, ensuring a process that is not only high-yielding but also safe, reproducible, and economically viable.

Synthetic Strategy: A Two-Step Approach to a Key Intermediate

The synthesis is logically divided into two primary stages: the construction of the 6-phenyl-1H-indazole core followed by its regioselective iodination. For the purpose of this guide, we will focus on the critical second stage, assuming the 6-phenyl-1H-indazole starting material is available through established methods (e.g., Suzuki coupling of 6-bromo-1H-indazole with phenylboronic acid).

Our core objective is the regioselective introduction of an iodine atom onto the C3 position of the indazole ring. The C3 position is the most nucleophilic carbon in the pyrazole ring of the indazole system, making it the kinetically and thermodynamically favored site for electrophilic substitution. The chosen method employs molecular iodine (I₂) as the iodinating agent in the presence of a strong base, a combination that is cost-effective, highly efficient, and amenable to large-scale operations.[4][5]

Detailed Scale-Up Protocol: Synthesis of 3-Iodo-6-phenyl-1H-indazole

This protocol is designed for a nominal 100-gram scale synthesis. All operations should be conducted in a well-ventilated fume hood or an appropriate process chemistry bay.

Materials and Reagents

| Reagent/Material | Formula | MW ( g/mol ) | Molar Eq. | Quantity | Role |

| 6-phenyl-1H-indazole | C₁₃H₁₀N₂ | 194.24 | 1.0 | 100.0 g | Starting Material |

| Potassium Hydroxide (KOH) | KOH | 56.11 | 4.0 | 115.6 g | Base |

| Iodine (I₂) | I₂ | 253.81 | 2.0 | 261.4 g | Iodinating Agent |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | - | 1.0 L | Solvent |

| Sodium Thiosulfate (Na₂S₂O₃) | Na₂S₂O₃ | 158.11 | - | ~10% w/v | Quenching Agent |

| Deionized Water | H₂O | 18.02 | - | ~5.0 L | Precipitation/Wash |

| Acetonitrile | C₂H₃N | 41.05 | - | As needed | Recrystallization |

Equipment

-

2 L, 3-neck, jacketed glass reactor equipped with:

-

Overhead mechanical stirrer with a pitched-blade impeller

-

Temperature probe (thermocouple)

-

Nitrogen inlet/outlet

-

Addition funnel (500 mL)

-

-

Heating/cooling circulator connected to the reactor jacket

-

Large Buchner funnel and vacuum flask (2 L capacity)

-

Drying oven (vacuum compatible)

Step-by-Step Synthesis Protocol

-

Reactor Preparation and Inerting:

-

Ensure the reactor is clean, dry, and properly assembled.

-

Purge the reactor with dry nitrogen for 15-20 minutes to establish an inert atmosphere. Maintain a gentle positive pressure of nitrogen throughout the reaction.

-

-

Charging Reagents:

-

To the inerted reactor, charge the 6-phenyl-1H-indazole (100.0 g).

-

Add N,N-Dimethylformamide (DMF, 1.0 L) via the addition funnel.

-

Begin stirring at a moderate speed (e.g., 150-200 RPM) to ensure good mixing.

-

Carefully add the potassium hydroxide pellets (115.6 g). Causality Note: The base is crucial for deprotonating the indazole N-H, forming the highly nucleophilic indazolide anion, which readily attacks the electrophilic iodine.[4] A slight exotherm may be observed.

-

-

Preparation of Iodine Solution:

-

In a separate flask, carefully dissolve the iodine (261.4 g) in DMF (500 mL). This solution should be prepared just before use.

-

-

Iodination Reaction:

-

Cool the reactor contents to 20-25 °C using the circulator.

-

Once the temperature is stable, begin the dropwise addition of the iodine/DMF solution via the addition funnel over a period of 60-90 minutes.

-

CRITICAL STEP: Monitor the internal temperature closely. The reaction is exothermic. Maintain the temperature below 35 °C. Adjust the addition rate as necessary.

-

After the addition is complete, allow the mixture to stir at room temperature (20-25 °C) for 2-3 hours.

-

-

Reaction Monitoring:

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A typical TLC system would be 30% Ethyl Acetate in Hexane. The product spot should be less polar than the starting material. The reaction is complete when the starting material is no longer detectable.

-

-

Work-up and Quenching:

-

Once the reaction is complete, carefully and slowly pour the dark reaction mixture into a separate large beaker containing a stirred 10% aqueous solution of sodium thiosulfate (~3 L).

-

Causality Note: This step is essential for safety and product purity. The sodium thiosulfate reduces any unreacted iodine (I₂) to the colorless and water-soluble iodide ion (I⁻), preventing the precipitation of elemental iodine with the product.[6]

-

Continue stirring until the dark iodine color has completely disappeared. A pale-yellow precipitate (the product) will form.

-

-

Product Isolation and Purification:

-

Isolate the precipitated solid by vacuum filtration using a large Buchner funnel.

-

Wash the filter cake thoroughly with deionized water (2 x 1 L) to remove residual DMF and inorganic salts.

-

Dry the crude product in a vacuum oven at 50-60 °C until a constant weight is achieved.

-

Purification (Recrystallization): Transfer the crude solid to a suitable flask and add a minimal amount of hot acetonitrile to dissolve it completely. Allow the solution to cool slowly to room temperature, then further cool in an ice bath to maximize crystal formation. Filter the purified crystals and dry them under vacuum.[7]

-

Process Visualization and Workflow

Experimental Workflow Diagram

The overall process can be visualized as a linear progression from setup to final product.

Caption: High-level workflow for the scale-up synthesis.

Proposed Reaction Mechanism

The reaction proceeds via a classic electrophilic aromatic substitution mechanism on the deprotonated indazole ring.

Caption: Mechanism of C3 iodination on the indazole core.

Data Summary and Quality Control

Process Parameters and Expected Results

| Parameter | Target Value | Justification |

| Reaction Temperature | 20-35 °C | Balances reaction rate with minimizing potential side reactions. |

| Reaction Time | 2-3 hours post-addition | Sufficient time for complete conversion at the target temperature. |

| Expected Yield | 85-95% | Based on typical outcomes for this robust transformation. |

| Purity (Post-Recrystallization) | >99% (by HPLC) | Recrystallization is highly effective for removing impurities. |

| Melting Point | Conforms to reference | A sharp melting point indicates high purity. |

Analytical Characterization

The identity and purity of the final product, 3-iodo-6-phenyl-1H-indazole, must be confirmed using a suite of analytical techniques:

-

¹H and ¹³C NMR: To confirm the molecular structure and regiochemistry of iodination. The absence of the C3-H proton signal in the ¹H NMR spectrum is a key indicator.[4]

-

Mass Spectrometry (MS): To verify the molecular weight of the product.[4][8]

-

HPLC: To determine the final purity of the isolated material.

Safety and Environmental Considerations

Scaling up chemical reactions introduces safety challenges that must be proactively managed.

-

Personal Protective Equipment (PPE): At all times, operators must wear appropriate PPE, including safety glasses, a flame-retardant lab coat, and chemical-resistant gloves.

-

Iodine Handling: Molecular iodine is corrosive and can cause severe skin and eye irritation. It also sublimes, creating irritating vapor. Handle only in a well-ventilated hood.[9] In case of skin contact, wash immediately with soap and water.[10]

-

Potassium Hydroxide (KOH): A strong caustic base that can cause severe burns. Avoid contact with skin and eyes.

-

Exotherm Management: The iodination reaction is exothermic. A robust and reliable reactor cooling system is non-negotiable. Uncontrolled temperature can lead to side reactions and a potential runaway scenario.

-

Waste Disposal: The aqueous waste stream will contain iodide salts and residual DMF. It must be collected and disposed of in accordance with local environmental regulations. Organic solvent waste from recrystallization should be collected separately.[11]

Conclusion

The protocol detailed herein provides a comprehensive and reliable method for the multigram to kilogram scale synthesis of 3-iodo-6-phenyl-1H-indazole. By understanding the causality behind each step—from the role of the base in activating the substrate to the critical importance of the quenching procedure—researchers and process chemists can confidently and safely produce this valuable intermediate. The focus on cost-effective reagents, straightforward unit operations, and robust process controls makes this procedure highly suitable for applications in both academic research and industrial drug development.

References

-

Synthesis method of 6-iodine-1H-indazole. Eureka | Patsnap. Available at: [Link]

-

Synthesis of 1H‐indazole derivatives. ResearchGate. Available at: [Link]

-

Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. MDPI. Available at: [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central (PMC). Available at: [Link]

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health (NIH). Available at: [Link]

-

Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity. ResearchGate. Available at: [Link]

-

Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing. Available at: [Link]

-

Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences. Available at: [Link]

-

Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity. PubMed. Available at: [Link]

- Method for preparing 1H-indazole derivative. Google Patents.

-

Iodinations: Standard Operating Procedures. The University of Vermont. Available at: [Link]

-

Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1 H -Indazoles. ResearchGate. Available at: [Link]

-

Supporting Information for General Procedure for the Synthesis of 1H-Indazoles. Available at: [Link]

-

Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications. Available at: [Link]

- Preparation method of indazole and application of indazole in medicine synthesis. Google Patents.

-

C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. HAL Open Science. Available at: [Link]

-

Iodine - Hazardous Substance Fact Sheet. New Jersey Department of Health. Available at: [Link]

-

Synthesis of 1,3-substituted 1H-indazole derivatives and evaluation of anti-inflammatory activity in Sprague Dawley rats. Heparin. Available at: [Link]

-

Iodination - ACS GCI Pharmaceutical Roundtable Reagent Guides. ACS. Available at: [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN106316958A - Preparation method of indazole and application of indazole in medicine synthesis - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. 3-Iodo-6-(trifluoromethyl)-1H-indazole | 1000341-27-4 | Benchchem [benchchem.com]

- 7. Synthesis method of 6-iodine-1H-indazole - Eureka | Patsnap [eureka.patsnap.com]

- 8. rsc.org [rsc.org]

- 9. nj.gov [nj.gov]

- 10. edvotek.com [edvotek.com]

- 11. Iodination - Wordpress [reagents.acsgcipr.org]

Application Note: High-Throughput Screening of 3-Iodo-6-phenyl-1H-indazole Derivatives in Kinase Assays

Executive Summary & Strategic Rationale

The 3-Iodo-6-phenyl-1H-indazole scaffold represents a "privileged structure" in kinase drug discovery. The indazole core mimics the adenine ring of ATP, allowing it to anchor into the kinase hinge region. However, the specific substitution pattern of this derivative offers unique pharmacological opportunities:

-

3-Iodo Position (The "Warhead" or Anchor): While often treated merely as a synthetic handle for Suzuki-Miyaura couplings, the iodine atom itself can function as a potent halogen bond donor . In the ATP binding pocket, this iodine can form a directed electrostatic interaction with the carbonyl oxygen of the hinge region backbone (e.g., the gatekeeper residue), potentially increasing potency and selectivity compared to chloro- or bromo- analogs.

-

6-Phenyl Position: This hydrophobic moiety typically orients towards the solvent-exposed region or the "back pocket" (hydrophobic pocket II), depending on the specific kinase conformation (DFG-in vs. DFG-out).

Scope of this Guide:

This document details the critical workflows for screening libraries based on this scaffold. We prioritize TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) binding assays over simple activity assays. TR-FRET provides direct affinity measurements (

Compound Management & Library Preparation

Challenge: 3-Iodo-6-phenyl-1H-indazole derivatives are highly lipophilic and prone to precipitation in aqueous buffers. The heavy iodine atom also increases molecular weight without necessarily increasing solubility.

Protocol A: Solubilization and Acoustic Dispensing

Standard pipetting is insufficient for this scaffold due to surface tension effects and potential loss of compound to plastic tips.

-

Stock Preparation: Dissolve solid compounds in 100% anhydrous DMSO to a concentration of 10 mM.

-

Critical Step: Visually inspect for undissolved particulates. If turbidity persists, sonicate for 5 minutes at 37°C.

-

-

Storage: Store in low-binding cyclic olefin copolymer (COC) plates, not polystyrene, to prevent hydrophobic adsorption.

-

Dispensing: Use Acoustic Liquid Handling (e.g., Labcyte Echo) for transfer.

-

Why? Acoustic ejection eliminates tip contact and ensures precise nanoliter transfer of viscous DMSO solutions, preventing "carry-over" contamination common with sticky iodo-compounds.

-

Workflow Visualization

The following diagram illustrates the optimized screening workflow for hydrophobic scaffolds.

Figure 1: Automated screening workflow utilizing acoustic dispensing to mitigate solubility issues associated with lipophilic indazole derivatives.

Primary Assay: TR-FRET Competition Binding

We utilize a LanthaScreen™-style kinase binding assay.[1][2][3] Unlike activity assays (which measure substrate phosphorylation), this measures the ability of your 3-iodo-indazole to displace a known tracer from the ATP binding site.

Mechanism:

-

Donor: Europium (Eu)-labeled antibody recognizing a tag (GST/His/Biotin) on the Kinase.

-

Acceptor: Alexa Fluor™ 647-labeled "Tracer" (ATP-competitive small molecule).

-

Signal: High FRET signal = Tracer bound (No Inhibitor). Low FRET signal = Tracer displaced (Inhibitor Bound).

Materials

-

Kinase: Target kinase (e.g., VEGFR2, FLT3) with GST/His tag.

-

Tracer: Kinase Tracer 236 or 178 (select based on assay development optimization).

-

Antibody: Eu-anti-GST or Eu-anti-His.

-

Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

-

Note: Avoid DTT if possible, or keep <1 mM. High thiols can sometimes react with active halides, though aryl iodides are generally stable.

-

Step-by-Step Protocol

-

Assay Plate Prep:

-

Dispense 10 nL of test compound (1000x concentrate in DMSO) into a 384-well white, low-volume plate using the Echo.

-

Include High Controls (DMSO only) and Low Controls (10 µM Staurosporine or excess unlabeled ligand).

-

-

Kinase/Antibody Mix (2x):

-

Prepare a solution containing the Kinase (at 2x final concentration, typically 5–10 nM) and Eu-Antibody (2 nM final).

-

Why? Pre-complexing the antibody and kinase stabilizes the enzyme.

-

Add 5 µL to the assay plate. Spin down (1000 rpm, 1 min).

-

-

Tracer Mix (2x):

-

Prepare the Tracer solution (at 2x final

concentration). -

Add 5 µL to the assay plate.

-

-

Incubation:

-

Seal plate to prevent evaporation.

-

Incubate for 60 minutes at Room Temperature (20–25°C).

-

Optimization Note: For 3-iodo derivatives, extend incubation to 2 hours during validation to check for slow-binding kinetics (common with halogen bonding inhibitors).

-

-

Detection:

-

Read on a TR-FRET compatible reader (e.g., BMG PHERAstar, PerkinElmer EnVision).

-

Excitation: 337 nm (Laser) or 340 nm (Flash lamp).

-

Emission 1 (Donor): 615 nm or 620 nm.

-

Emission 2 (Acceptor): 665 nm.[2]

-

TR-FRET Mechanistic Diagram

Figure 2: Mechanism of the TR-FRET Competition Binding Assay. The 3-iodo-indazole derivative displaces the tracer, reducing the FRET signal.

Data Analysis & Scientific Validation

Calculation

Calculate the Emission Ratio (ER) for every well:

Curve Fitting

Fit the data to a variable-slope sigmoidal dose-response equation (4-parameter logistic) to determine

Interpreting the 3-Iodo Effect

-

Hill Slope:

-

Standard (1.0): Ideal 1:1 binding.

-

Steep (> 1.5): May indicate aggregation or promiscuous inhibition. Action: Add 0.01% Triton X-100 to buffer and re-test. Iodine compounds are hydrophobic and prone to colloidal aggregation.

-

Shallow (< 0.8): Negative cooperativity or multiple binding modes.

-

-

Iodine Quenching:

-

Heavy atoms (Iodine) can act as fluorescence quenchers via the heavy-atom effect.

-

Validation: If the Donor signal (615 nm) drops significantly as compound concentration increases, the compound is quenching the Europium. Because TR-FRET is ratiometric, the Ratio is often robust, but extreme quenching invalidates the data.

-

Converting IC50 to Ki

For competition binding assays, calculate the inhibition constant (

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Z-Prime (< 0.5) | Tracer concentration too high or antibody degradation. | Retitrate Tracer to its |

| Compound Precipitation | 3-Iodo-indazole insolubility in buffer. | Limit final DMSO to 1-2%. Use acoustic dispensing. Check visual solubility at 10 µM. |

| Signal Drift | Slow binding kinetics (Halogen bond formation). | Increase incubation time from 1h to 2h or 4h. |

| High Background | Non-specific binding of tracer to plate. | Ensure "Low Binding" plates are used. Increase Brij-35 to 0.05%. |

References

-

Assay Guidance Manual (NCBI). "Assay Development for Protein Kinase Enzymes."[4] National Center for Advancing Translational Sciences. [Link]

-

BMG LABTECH. "Binding kinetics: high throughput assay for kinase inhibitors." Application Note. [Link]

-

Journal of Medicinal Chemistry. "Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors." PubMed Central. [Link]

Sources

- 1. Optimization and validation of a DYRK1A TR-FRET assay for high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Troubleshooting & Optimization

preventing side reactions in Heck coupling with substituted indazoles

Welcome to the technical support center for palladium-catalyzed Heck coupling reactions involving substituted indazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this powerful C-C bond-forming reaction to access novel chemical entities. Indazoles are a privileged scaffold in drug discovery, and their functionalization via cross-coupling is a critical synthetic tool. However, the unique electronic and structural properties of the indazole ring system can lead to challenging side reactions.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and resolve common issues, ensuring the successful and efficient synthesis of your target molecules.

Troubleshooting Guides: Common Issues & Solutions

This section addresses specific, frequently encountered problems during the Heck coupling of substituted indazoles. Each entry explains the likely chemical cause and provides actionable, field-proven solutions.

Issue 1: My reaction yields a mixture of the desired C-arylated product and a significant amount of N-arylated byproduct. How can I improve selectivity for C-C coupling?

Root Cause Analysis: This is the most common side reaction when using N-H free indazoles. The indazole nitrogen can act as a nucleophile in a competing Buchwald-Hartwig-type amination pathway.[1][2] The acidic N-H proton can be removed by the base, generating an indazolate anion that coordinates to the palladium(II) center, leading to reductive elimination and the formation of an N-aryl indazole. This is particularly problematic with electron-rich palladium catalysts that are effective for C-N bond formation.

Strategic Solutions:

-

N-H Protection (Most Robust Strategy): The most definitive way to prevent N-arylation is to protect the indazole nitrogen. This physically blocks the competing reaction pathway.

-

Recommended Protecting Groups:

-

Boc (tert-Butoxycarbonyl): Easily installed with (Boc)₂O and readily removed under acidic conditions (e.g., TFA) or sometimes thermally during the reaction under microwave conditions, which can be advantageous for a one-pot sequence.[3][4]

-

SEM (2-(Trimethylsilyl)ethoxymethyl): Offers robust protection and can direct C-3 lithiation if needed for other transformations. It is typically removed with fluoride sources (e.g., TBAF) or acid.[5]

-

-

Caution: Some protecting groups, like tosyl, have been reported to cleave under certain cross-coupling conditions, leading back to the N-H indazole and potential side reactions.[3]

-

-

Ligand and Catalyst Optimization: If N-protection is undesirable, carefully tuning the catalyst system can favor C-C coupling.

-

Sterically Hindered Ligands: Employ bulky monodentate phosphine ligands (e.g., XPhos, tBu₃P) or N-heterocyclic carbenes (NHCs).[6] The steric bulk around the palladium center can disfavor the coordination of the indazole nitrogen, thereby suppressing the N-arylation pathway.

-

Less Electron-Rich Catalysts: Avoid catalyst systems known for high efficiency in amination reactions. Sometimes, a simple Pd(OAc)₂/PPh₃ system can offer better selectivity than more sophisticated Buchwald-Hartwig catalysts.[7]

-

-

Base Selection: The choice of base is critical.

-

Weaker, Non-nucleophilic Bases: Use inorganic bases like K₂CO₃, Cs₂CO₃, or AcOK instead of strong, hindered organic bases like NaOtBu, which are commonly used in amination reactions.[8][9] The goal is to have a base strong enough to facilitate the regeneration of the Pd(0) catalyst in the Heck cycle but not so strong that it readily promotes deprotonation and coordination of the indazole nitrogen.[10]

-

Issue 2: My reaction is sluggish, conversion is low, and I'm observing significant formation of palladium black. What is happening and how can I fix it?

Root Cause Analysis: The formation of palladium black indicates the aggregation and precipitation of the active Pd(0) catalyst from the catalytic cycle.[11][12] This deactivation can be caused by several factors:

-

Ligand Instability or Dissociation: At elevated temperatures, phosphine ligands can dissociate from the palladium center, leaving behind unstable, "ligandless" palladium species that quickly aggregate.[13]

-

Insufficient Ligand Loading: An inadequate ligand-to-palladium ratio can fail to stabilize all the Pd(0) species generated.[12]

-

Oxidative Degradation: Trace oxygen in the reaction vessel can oxidize the Pd(0) catalyst or the phosphine ligands.

-

Substrate-Induced Deactivation: The indazole itself or other species in the reaction can sometimes coordinate too strongly to the palladium, leading to inactive complexes.[14]

Strategic Solutions:

-

Enhance Catalyst Stability with Robust Ligands:

-

Switch to NHCs: N-heterocyclic carbene ligands (e.g., IPr, IMes) form stronger bonds with palladium compared to many phosphines, offering superior thermal stability.[6][15] This is often the best solution for high-temperature reactions.

-

Use Bulky, Electron-Rich Phosphines: Ligands like cataCXium® A, XPhos, or RuPhos are designed to be more resistant to dissociation and degradation.

-

Consider Palladacycle Pre-catalysts: Pre-catalysts like the Hermann-Beller palladacycle are often more robust and generate the active Pd(0) species gradually throughout the reaction.[8]

-

-

Optimize Reaction Conditions:

-

Ensure Rigorous Degassing: Thoroughly degas your solvent and reactants using methods like freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for an extended period.

-

Lower the Temperature: While this may slow the reaction rate, it significantly reduces the rate of catalyst decomposition. A lower temperature for a longer time is often better than a high temperature for a short time.

-

Increase Ligand Ratio: Increase the ligand-to-palladium ratio (e.g., from 2:1 to 4:1 L:Pd) to ensure the palladium center remains coordinated and stabilized.[12]

-

-

Use Additives:

Issue 3: I am observing a significant amount of homocoupled dimer of my aryl halide. How can I suppress this side reaction?

Root Cause Analysis: Homocoupling (Glaser-Hay coupling) of the aryl halide is a common byproduct in many cross-coupling reactions. It can arise from several mechanistic pathways, often involving the reaction of two organopalladium intermediates or the reaction of an organopalladium species with a starting aryl halide. This is often exacerbated by high temperatures and certain catalyst systems.

Strategic Solutions:

-

Adjust Stoichiometry: Ensure the alkene is present in a slight excess (e.g., 1.1 to 1.5 equivalents). This increases the probability that the arylpalladium intermediate will encounter and react with the alkene (the desired Heck pathway) rather than another aryl halide molecule.

-

Lower the Reaction Temperature: Homocoupling pathways often have a higher activation energy than the desired Heck pathway. Reducing the temperature can disproportionately slow the side reaction.[11]

-

Optimize the Catalyst System:

-

Ligand Choice: The ligand can influence the rates of the various steps in the catalytic cycle. Screening different ligands (e.g., comparing PPh₃, dppf, and a bulky biarylphosphine) can identify a system less prone to homocoupling for your specific substrates.[11]

-

Palladium Source: Sometimes simply changing the palladium precursor (e.g., from Pd(OAc)₂ to Pd₂(dba)₃) can alter the kinetics of catalyst activation and reduce homocoupling.

-

-

Control the Rate of Addition: In some cases, slow addition of the aryl halide to the reaction mixture can maintain a low concentration of the organopalladium intermediate, thereby minimizing the chance of dimerization.

Frequently Asked Questions (FAQs)

Q1: Do I always need to protect the indazole N-H for a Heck reaction? While N-protection is the most reliable method to prevent N-arylation, it is not always strictly necessary.[17] Successful couplings on unprotected indazoles have been reported, particularly in Suzuki reactions.[18] For Heck couplings, success without protection often depends on using sterically demanding ligands and carefully chosen bases (e.g., K₂CO₃) that disfavor the competing N-arylation pathway. A small-scale test reaction is always recommended to check the selectivity before committing to a larger scale.[19]

Q2: What is the best general-purpose palladium catalyst and ligand combination to start with for a substituted indazole? A good starting point for optimization is Pd(OAc)₂ as the palladium source with a moderately bulky phosphine ligand like XPhos or a robust NHC ligand like IPr . For the base, K₂CO₃ or Cs₂CO₃ is a reliable choice. A common solvent is a polar aprotic one like DMF, DMAc, or dioxane.[8][9]